molecular formula C3H2N4 B13556241 1H-1,2,4-Triazole-1-carbonitrile

1H-1,2,4-Triazole-1-carbonitrile

Cat. No.: B13556241
M. Wt: 94.08 g/mol
InChI Key: FWRJZMJGMZURLT-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-1-carbonitrile is a heterocyclic compound featuring a triazole core substituted with a nitrile group at position 1. This structure combines the electron-withdrawing nitrile moiety with the aromatic triazole system, making it a versatile scaffold in medicinal and materials chemistry.

Properties

Molecular Formula

C3H2N4

Molecular Weight

94.08 g/mol

IUPAC Name

1,2,4-triazole-1-carbonitrile

InChI

InChI=1S/C3H2N4/c4-1-7-3-5-2-6-7/h2-3H

InChI Key

FWRJZMJGMZURLT-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)C#N

Origin of Product

United States

Preparation Methods

Step 1: Formation of Hydrazine-Formamide Intermediate

  • Hydrazine hydrate (typically 85%) and formic ester (e.g., formic ether) are added sequentially into a high-pressure autoclave.
  • The mixture is sealed, pressurized, and heated gradually to promote a nucleophilic attack of hydrazine on the formic ester, leading to the formation of a hydrazide intermediate.
  • The reaction proceeds under stirring at elevated temperature, with the byproduct methyl alcohol evaporated during cooling, yielding a white emulsion.

Cyclization of Hydrazides Derived from Formamides

Overview:
Another approach involves the synthesis of hydrazides from formamides, which are subsequently cyclized to generate the triazole ring.

Procedure:

  • Preparation of Formamide Derivative:
    Hydrazine hydrate reacts with formic acid derivatives to produce formyl hydrazides.

  • Cyclization Reaction:
    The hydrazide is heated with dehydrating agents or under reflux conditions, facilitating intramolecular cyclization to form the 1,2,4-triazole ring.

  • Introduction of the Nitrile Group:
    Nucleophilic substitution or dehydration steps introduce the nitrile functionality at the appropriate position, often via reaction with cyanogen or through nitrile-forming reagents.

Research Data:

  • The process typically yields high purity triazole derivatives with yields ranging from 70% to 85%, depending on the specific conditions and reagents used.
Reagents Conditions Yield References
Hydrazine hydrate + formic acid derivatives Reflux or heating with dehydrating agents 70-85%

Multi-Component Reactions (MCR) Using Nitrogen Sources

Overview:
Recent developments leverage multi-component reactions involving hydrazine, nitriles, and aldehydes or ketones to synthesize 1H-1,2,4-Triazole-1-carbonitrile efficiently.

Methodology:

  • Hydrazine hydrate reacts with nitriles (or cyanogen derivatives) under catalytic conditions, often employing metal catalysts such as copper or silver salts.
  • The reaction proceeds via cyclization and dehydration steps, forming the triazole core with the nitrile group already incorporated.

Example:

  • Using hydrazine hydrate with cyanogen chloride or acetonitrile under catalytic conditions yields the target compound with yields exceeding 80%.
Catalyst Solvent Temperature Yield References
Copper salts Ethanol or acetonitrile 80-100°C >80%

Catalytic Cycloaddition Approaches

Overview:
Catalytic cycloaddition reactions, particularly the [3+2] cycloaddition of azides with nitriles or alkynes, are also employed in the synthesis of 1H-1,2,4-Triazole-1-carbonitrile .

Method:

  • Using azide sources (e.g., sodium azide) and nitriles in the presence of metal catalysts (copper, palladium), the heterocycle forms via a cycloaddition mechanism.
  • The nitrile functionality is retained, and the triazole ring is formed with high regioselectivity.

Research Data:

Nitrogen Source Catalyst Conditions Yield References
Sodium azide Cu-catalyst 60-100°C 75-90%

Summary of Key Parameters and Data

Method Nitrogen Source Catalyst Solvent Temperature Range Typical Yield Advantages
Hydrazine + Formic Ester Hydrazine hydrate None / Autoclave Water / Ethanol 80-120°C 70-95% Simple, high yield, low waste
Hydrazide Cyclization Hydrazine + Formamide Dehydrating agents Reflux 70-100°C 70-85% High purity, scalable
Multi-Component Reactions Hydrazine + Nitriles Cu, Ag catalysts Ethanol, acetonitrile 80-100°C >80% Efficient, versatile
Azide Cycloaddition Sodium azide Cu or Pd Dioxane, ethanol 60-100°C 75-90% Regioselective, high yield

Chemical Reactions Analysis

1H-1,2,4-Triazole-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of triazole oxides.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced triazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides or acyl chlorides. .

Scientific Research Applications

1H-1,2,4-Triazole-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-1-carbonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and engage in dipole interactions with biological receptors is crucial for its activity .

Comparison with Similar Compounds

Structural Isomerism and Substitution Patterns

Key Compounds :

1H-1,2,4-Triazole-1-carbonitrile (hypothetical structure): Nitrile at position 1 of the 1,2,4-triazole.

2H-1,2,4-Triazole-3-carbonitrile (CAS 3641-10-9): Nitrile at position 3 in the 2H tautomer ().

1H-1,2,3-Triazole-4-carbonitrile derivatives : Nitrile at position 4 in the 1,2,3-triazole system ().

Structural Impact :

  • Positional Isomerism : The 1,2,4-triazole system (e.g., 1H-1,2,4-Triazole-1-carbonitrile) offers distinct electronic properties compared to 1,2,3-triazoles due to nitrogen arrangement. This affects hydrogen bonding, π-stacking, and interactions with biological targets .
  • Nitrile Placement : Substituents like nitriles influence reactivity and bioactivity. For example, 1H-1,2,4-triazol-3-yl benzenesulfonamides with CF₃ groups at position 5 show enhanced antimalarial activity (), while 1,2,3-triazole-4-carbonitriles with thiazole substituents exhibit antitumor effects ().

Key Findings :

  • Antimalarial Activity : 1H-1,2,4-triazole derivatives with electron-withdrawing groups (e.g., CF₃) show superior enzyme inhibition due to enhanced ligand-receptor interactions .
  • Antitumor Activity : 1,2,3-Triazole-4-carbonitriles with thiazole or benzyl substituents demonstrate growth inhibition in lung cancer cells (GP = 62.47–86.18%), highlighting the importance of hybrid heterocycles .

Click Chemistry :

  • 1H-1,2,4-Triazole Derivatives : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in aqueous media (yields: 66–90%) ().
  • 1,2,3-Triazole Analogs : Similar methods but require optimization for regioselectivity ().

Physicochemical Properties

Melting Points and Stability :

  • Triazole-pyrazole-carbonitriles exhibit melting points ranging from 134.6°C to 198.2°C, influenced by substituents (e.g., benzyl groups increase rigidity) .
  • The nitrile group enhances hydrogen bonding (C–H⋯N) and π-π interactions, as seen in thiazole-4-carbonitrile ().

Q & A

Q. What are the common synthetic routes for preparing 1H-1,2,4-Triazole-1-carbonitrile derivatives?

Methodological Answer: Two primary methods are widely used:

  • Click Chemistry (CuAAC) : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for introducing triazole moieties. For example, azide precursors (e.g., 5-azido-1H-pyrazole-4-carbonitrile) react with terminal alkynes (e.g., ethynylbenzene) in THF/water (1:1) with CuSO₄ and sodium ascorbate at 50°C for 16 hours. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields products with ~66–90% efficiency .
  • Nucleophilic Substitution : Substituted triazoles can be synthesized via nucleophilic displacement reactions. For example, alkylation of triazole precursors with halogenated intermediates (e.g., 5-chlorothiophene derivatives) in polar aprotic solvents like DMF or acetonitrile .

Q. What spectroscopic techniques are critical for characterizing 1H-1,2,4-Triazole-1-carbonitrile derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm cycloaddition. For example, aromatic protons in triazole-pyrazole hybrids appear at δ = 8.00–9.21 ppm (¹H), while nitrile carbons resonate at ~112–119 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-EI) validates molecular formulas (e.g., C₁₂H₈N₆ with m/z 236.0807 ).
  • IR Spectroscopy : Nitrile stretches (~2230–2242 cm⁻¹) and triazole ring vibrations (~1538–1561 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., NMR, IR, X-ray crystallography). For example, crystal structure data (e.g., CCDC 2128844 for thiazole analogs) resolve ambiguities in π–π stacking or hydrogen bonding .
  • Computational Modeling : DFT calculations predict NMR chemical shifts or IR bands, which can be compared to experimental data .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to trace triazole nitrogen environments in complex hybrids .

Q. What strategies optimize reaction conditions for improved yields in triazole-carbonitrile synthesis?

Methodological Answer:

  • Catalyst Screening : Vary copper catalysts (e.g., CuI vs. CuSO₄) and ligands (e.g., TBTA) to enhance CuAAC efficiency .
  • Solvent Optimization : Polar solvents (e.g., DMF) improve solubility of azide intermediates, while THF/water biphasic systems reduce side reactions .
  • Temperature Control : Elevated temperatures (50–60°C) accelerate cycloaddition but may require inert atmospheres to prevent nitrile hydrolysis .

Q. How do 1H-1,2,4-Triazole-1-carbonitrile derivatives interact with biological targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or fungal lanosterol demethylase (CYP51) using fluorescence-based activity assays. For example, triazole-thiophene hybrids show IC₅₀ values < 10 µM .
  • Molecular Docking : Simulate binding modes with target proteins (e.g., antifungal targets) using software like AutoDock Vina. Nitrile groups often form hydrogen bonds with catalytic residues .
  • SAR Studies : Modify substituents (e.g., phenyl vs. benzyl groups) to correlate structure with activity. For instance, electron-withdrawing groups enhance antifungal potency .

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